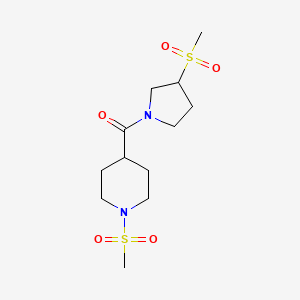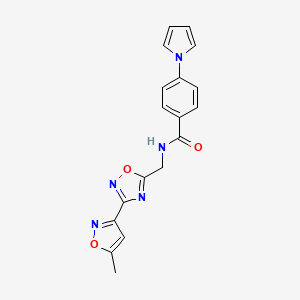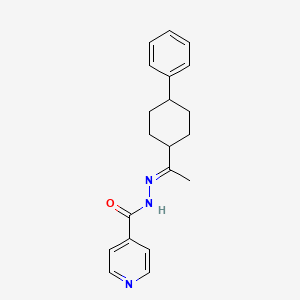![molecular formula C13H11ClN2O3 B2809280 3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 957298-89-4](/img/structure/B2809280.png)
3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Chlorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a part of the Thermo Scientific Chemicals product portfolio .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)propionic acid” can be represented by the SMILES string OC(=O)CCC1=CC=CC(Cl)=C1 . This indicates that the compound contains a carboxylic acid group attached to a propyl chain, which is further connected to a chlorophenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid” are not available, similar compounds such as pyrazolines have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)propionic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 306.6±17.0 °C at 760 mmHg, and a melting point of 72-76 °C (lit.) .
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : One study demonstrates the synthesis of 3-aryl(heteryl)-4-formylpyrazoles through condensation with malonic acid, resulting in 3-[3-aryl(heteryl)pyrazol-4-yl]propenoic acids. These compounds are then reduced to propanoic acids and further converted into acyl chlorides, esters, and amides, showcasing the versatility of these compounds in chemical synthesis (Bratenko et al., 2002).
- Structural Characterization : Another study focuses on the structural characterization of pyrazole derivatives, including "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid," highlighting the importance of crystallography in determining the structures of such compounds (Kumarasinghe et al., 2009).
Biological Activity
- Antiproliferative Properties : Novel organotin(IV) carboxylate compounds with propanoic acid derivatives, including those similar in structure to the subject compound, have been synthesized and evaluated for their antiproliferative properties against various human cancer cell lines. These studies suggest potential therapeutic applications of such compounds in cancer treatment (Pantelić et al., 2021).
Molecular Interactions and Mechanisms
- Mechanism of Action : Research on indole-based inhibitors similar in function to the subject compound has led to the identification of compounds that inhibit cytosolic phospholipase A2α, a crucial enzyme involved in inflammatory processes. These studies contribute to understanding the molecular mechanisms of action and the development of novel anti-inflammatory drugs (Tomoo et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-11-3-1-2-9(6-11)13-10(8-17)7-16(15-13)5-4-12(18)19/h1-3,6-8H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHOLACDNJKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)
![methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2809199.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)



![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)

![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)


